molecular formula C10H5F17 B1294866 (Perfluoro-n-octyl)ethane CAS No. 77117-48-7

(Perfluoro-n-octyl)ethane

Cat. No. B1294866
CAS RN: 77117-48-7
M. Wt: 448.12 g/mol
InChI Key: JNAIMEWMJYVGEW-UHFFFAOYSA-N
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Description

“(Perfluoro-n-octyl)ethane” is a compound with the molecular formula F(CF2)8(CH2)2H and a molecular weight of 448.12 g/mol . It is also known by other names such as 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorodecane and 1H,1H,1H,2H,2H-Perfluorodecane .


Molecular Structure Analysis

The InChI code for “(Perfluoro-n-octyl)ethane” is 1S/C10H5F17/c1-2-3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h2H2,1H3 . The Canonical SMILES is CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F .


Physical And Chemical Properties Analysis

“(Perfluoro-n-octyl)ethane” has a molecular weight of 448.12 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 17, and a Rotatable Bond Count of 7 . Its Exact Mass and Monoisotopic Mass are both 448.0119789 g/mol, and it has a Topological Polar Surface Area of 0 Ų .

Scientific Research Applications

Enhancement of Ethane Selectivity in Ethane-Ethylene Mixtures

A study by Pires et al. (2019) demonstrated the application of perfluoro groups in Zr-based Metal-Organic Frameworks for the separation of ethane/ethylene mixtures. The research highlighted the importance of pore size and type in enhancing selectivity, with perfluoro groups showing a significant increase in selectivity under high pressures (Pires et al., 2019).

Electrochemical Synthesis

Benefice-Malouet et al. (1988) explored the electrochemical reduction of 2-perfluoro-nhexyl-1-iodo-ethane, leading to perfluoro-nhexyl-2-ethanol. This study contributes to understanding the mechanisms involved in the electrochemical synthesis of perfluorinated compounds (Benefice-Malouet et al., 1988).

Environmental and Health Risks of Perfluoro-n-alkanes

Tsai (2009) focused on the environmental and health hazards of common liquid perfluoro-n-alkanes, including perfluoro-n-octane. This study is crucial for understanding the environmental impact and potential health risks associated with these compounds (Tsai, 2009).

Synthesis of Polyfluorinated Alkanes

Gambaretto et al. (2003) reported on the synthesis and characterization of a new class of polyfluorinated alkanes, which showed potential as ski-waxes due to their low surface tension and unique physico-chemical properties (Gambaretto et al., 2003).

Applications in Vitreoretinal Surgery

Chang (2019) discussed the use of Perfluorocarbon liquids, including perfluoro-n-octane, in vitreoretinal surgery. These liquids provide surgical ease and improve anatomical and functional success in ophthalmological procedures (Chang, 2019).

Safety And Hazards

In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Due to an increase in urbanization and industrialization around the world, a large volume of per- and poly-fluoroalkyl substances (PFAS) containing materials such as “(Perfluoro-n-octyl)ethane” are produced . Developing sustainable alternatives for removing PFAS from contaminated soil and water has attracted more attention from policymakers and scientists worldwide . Among the variety of nanomaterials, modified nano-sized iron oxides are the best sorbents materials due to their specific surface area and photogenerated holes and appear extremely promising in the remediation of PFAS from contaminated soil and water .

properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F17/c1-2-3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNAIMEWMJYVGEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F(CF2)8(CH2)2H, C10H5F17
Record name Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90880979
Record name (Perfluoro-n-octyl)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Perfluoro-n-octyl)ethane

CAS RN

77117-48-7, 85711-89-3
Record name Perfluorooctylethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77117-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylheptadecafluorooctane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Perfluoro-n-octyl)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylheptadecafluorooctane
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
JD Lawrence, M Takahashi, C Bae… - Journal of the American …, 2004 - ACS Publications
We report the regiospecific, rhodium-catalyzed borylation of saturated terminal C−H bonds in molecules with existing functionality. Moderate to good yields were obtained with the …
Number of citations: 142 pubs.acs.org
G Fornasieri, F Guittard, S GE´ RIBALDI - Liquid crystals, 2003 - Taylor & Francis
The aim of this work was to demonstrate the possibility of obtaining enantiotropic liquid crystals containing a single phenyl group over a wide temperature range but without hydrogen …
Number of citations: 27 www.tandfonline.com
IAI Mkhalid, JH Barnard, TB Marder, JM Murphy… - Chemical …, 2010 - ACS Publications
A long-standing challenge in synthetic chemistry is the direct, selective functionalization of alkyl, alkenyl, and aryl CH bonds. Much research has been devoted to the selective oxidation …
Number of citations: 546 pubs.acs.org
C Bae - Alkane CH Activation by Single-Site Metal Catalysis, 2012 - Springer
Alkanes are extremely unreactive toward nucleophiles and electrophiles because they are composed of nonpolar, strong, saturated C–H and C–C bonds. Thus, although they are …
Number of citations: 1 link.springer.com
L Boubekeur-Lecaque, BJ Coe, JA Harris… - Inorganic …, 2011 - ACS Publications
Nine nonlinear optical (NLO) chromophores with pyridinium electron acceptors have been synthesized by complexing new proligands with {Ru II (NH 3 ) 5 } 2+ electron-donor centers. …
Number of citations: 24 pubs.acs.org
JM Murphy - 2009 - search.proquest.com
Alkanes, although one of the most abundant chemical feedstocks, are relatively unreactive. A process that could directly convert alkanes into terminally functionalized compounds would …
Number of citations: 0 search.proquest.com

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